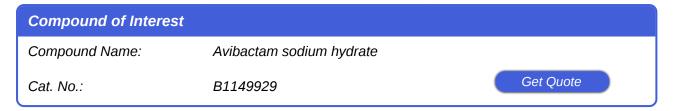


# Application Notes and Protocols: Avibactam Sodium Hydrate for Studying Bacterial Resistance Mechanisms

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For Researchers, Scientists, and Drug Development Professionals

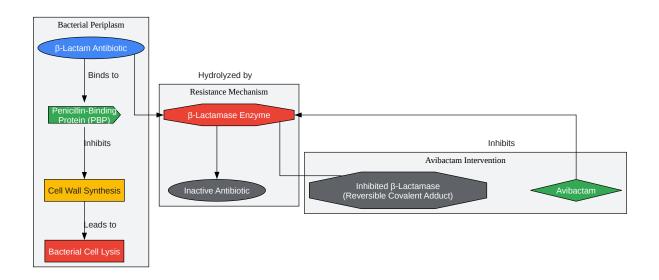
# Introduction

Avibactam is a non- $\beta$ -lactam,  $\beta$ -lactamase inhibitor that restores the in vitro activity of certain  $\beta$ -lactam antibiotics against many clinically significant resistant Gram-negative bacteria.[1][2][3] Its unique mechanism of action, a reversible covalent inhibition of a broad spectrum of serine  $\beta$ -lactamases, makes it an invaluable tool for studying the mechanisms of bacterial resistance. [3][4][5] Avibactam is effective against Ambler Class A, Class C, and some Class D  $\beta$ -lactamases, including Klebsiella pneumoniae carbapenemases (KPCs), but is not active against metallo- $\beta$ -lactamases (MBLs) of Class B.[1][3][4][6] This document provides detailed application notes and experimental protocols for utilizing **avibactam sodium hydrate** in the study of bacterial resistance.

# **Mechanism of Action**

Avibactam works by covalently binding to the active site serine of  $\beta$ -lactamase enzymes, forming a stable acyl-enzyme complex.[2][5] Unlike other  $\beta$ -lactamase inhibitors, this binding is reversible, with a slow deacylation rate that regenerates the intact avibactam molecule.[3][4][5] This recycling allows a single molecule of avibactam to inhibit multiple  $\beta$ -lactamase enzymes, contributing to its high potency.[7]





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Diagram 1: Mechanism of Avibactam Action.

# **Bacterial Resistance to Avibactam Combinations**

Resistance to β-lactam/avibactam combinations can emerge through several mechanisms:

- Mutations in  $\beta$ -lactamase genes: Amino acid substitutions in the target  $\beta$ -lactamase can reduce the binding affinity of avibactam.[8][9]
- Changes in gene expression: Overexpression of the target β-lactamase can overwhelm the inhibitory capacity of avibactam.[8][9]



- Reduced outer membrane permeability: Decreased expression or loss of porin channels can limit the entry of the antibiotic and avibactam into the bacterial cell.[8][9]
- Overexpression of efflux pumps: Active removal of the drugs from the cell can reduce their effective concentration at the target site.[8][9]

### **Data Presentation**

Table 1: In Vitro Activity of Ceftazidime-Avibactam against Enterobacteriaceae and Pseudomonas

aeruginosa

Organism (Resistance Phenotype)	Ceftazidime MIC90 (μg/mL)	Ceftazidime- Avibactam MIC90 (µg/mL)	Reference
E. coli (CMY-2- producing)	>128	≤0.5	[10]
Enterobacteriaceae (Ceftazidime- resistant)	-	16 (with 4 mg/L avibactam)	[11]
P. aeruginosa (Ceftazidime- resistant)	-	16 (with 4 mg/L avibactam)	[11]
Carbapenem-resistant Enterobacteriaceae	-	≤8	[12]

Note: Avibactam is typically used at a fixed concentration of 4  $\mu$ g/mL for susceptibility testing. [12][13]

# Table 2: In Vitro Activity of Aztreonam-Avibactam against Metallo-β-Lactamase (MBL)-Producing Enterobacterales



Organism (Resistance Phenotype)	Aztreonam MIC Range (µg/mL)	Aztreonam- Avibactam MIC Range (µg/mL)	Synergy Observed	Reference
MBL-producing Enterobacterales (Aztreonam- resistant)	16 to 256	0.016/4 to 2/4	100% of isolates	[14]
MBL-producing Enterobacterales	-	0.12 to 1	Significant restoration of activity	[15]

Note: Avibactam restores aztreonam activity against MBL-producing strains that also produce other  $\beta$ -lactamases like ESBLs and AmpC, which are inhibited by avibactam.[16]

**Table 3: Kinetic Parameters of Avibactam Inhibition** 

against Various β-Lactamases

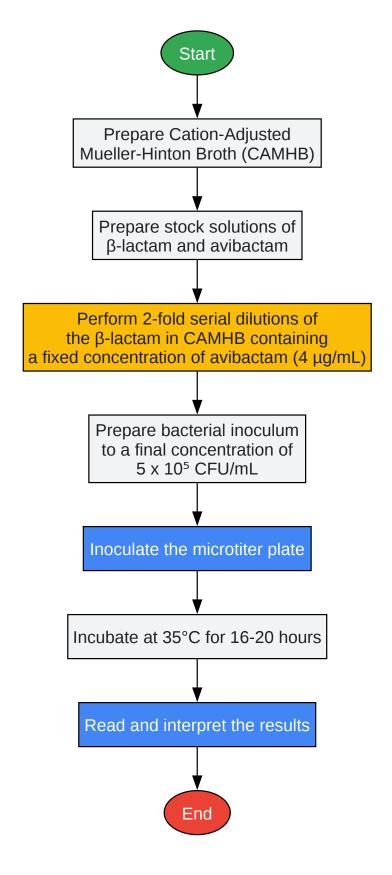
Enzyme	k2/Ki (M <sup>-1</sup> s <sup>-1</sup> )	koff (s <sup>-1</sup> )	Reference
CTX-M-15	1.0 x 10 <sup>5</sup>	-	[17]
KPC-2	-	-	[17]
E. cloacae AmpC	-	-	[17]
P. aeruginosa AmpC	-	-	[17]
OXA-10	1.1 × 10 <sup>1</sup>	-	[17]
CMY-2	$(4.9 \pm 0.5) \times 10^4$	$(3.7 \pm 0.4) \times 10^{-4}$	[10]

# **Experimental Protocols**

# Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is for determining the MIC of a  $\beta$ -lactam antibiotic in combination with a fixed concentration of avibactam.





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Diagram 2: MIC Determination Workflow.



#### Materials:

- Avibactam sodium hydrate
- β-lactam antibiotic of interest
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- · Bacterial strain(s) of interest
- Sterile saline or phosphate-buffered saline (PBS)
- 0.5 McFarland turbidity standard
- Spectrophotometer

#### Procedure:

- Preparation of Reagents:
  - Prepare a stock solution of avibactam sodium hydrate in sterile water. A common stock concentration is 1280 μg/mL.
  - Prepare a stock solution of the β-lactam antibiotic in an appropriate solvent as recommended by the manufacturer.
  - Prepare CAMHB according to the manufacturer's instructions.
- Preparation of Antibiotic Plates:
  - $\circ$  In a 96-well microtiter plate, perform a two-fold serial dilution of the  $\beta$ -lactam antibiotic in CAMHB.
  - To each well, add avibactam to a final fixed concentration of 4 μg/mL.
  - Include a growth control well (no antibiotic or avibactam) and a sterility control well (no bacteria).



- Preparation of Bacterial Inoculum:
  - From a fresh culture plate (18-24 hours growth), select several colonies and suspend them in sterile saline or PBS.
  - Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately  $1-2 \times 10^8$  CFU/mL).
  - Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL in each well of the microtiter plate.
- Inoculation and Incubation:
  - Inoculate each well of the microtiter plate with the prepared bacterial suspension.
  - Incubate the plate at  $35 \pm 2^{\circ}$ C for 16-20 hours in ambient air.
- Interpretation of Results:
  - The MIC is the lowest concentration of the β-lactam antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

# **Protocol 2: Checkerboard Synergy Assay**

This protocol is used to assess the synergistic, indifferent, or antagonistic interaction between avibactam and a  $\beta$ -lactam antibiotic.

#### Materials:

Same as for MIC determination.

#### Procedure:

- Plate Setup:
  - In a 96-well microtiter plate, prepare two-fold serial dilutions of the β-lactam antibiotic along the x-axis and two-fold serial dilutions of avibactam along the y-axis.
  - This creates a matrix of wells with varying concentrations of both agents.



- · Inoculation and Incubation:
  - Prepare the bacterial inoculum as described in the MIC protocol (final concentration of ~5 x 10<sup>5</sup> CFU/mL).
  - Inoculate all wells containing the drug combinations.
  - Include growth and sterility controls.
  - Incubate at 35 ± 2°C for 16-20 hours.
- Data Analysis:
  - Determine the MIC of each drug alone and in combination.
  - Calculate the Fractional Inhibitory Concentration (FIC) index:
    - FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
    - FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
    - FIC Index = FIC of Drug A + FIC of Drug B
  - Interpretation:
    - Synergy: FIC Index ≤ 0.5
    - Indifference: 0.5 < FIC Index ≤ 4.0</p>
    - Antagonism: FIC Index > 4.0

# Protocol 3: β-Lactamase Inhibition Assay (Spectrophotometric)

This protocol is for determining the inhibitory activity of avibactam against a purified  $\beta$ -lactamase enzyme.

Materials:



- Purified β-lactamase enzyme
- Avibactam sodium hydrate
- Chromogenic β-lactam substrate (e.g., nitrocefin)
- Appropriate buffer (e.g., phosphate buffer, pH 7.0)
- Spectrophotometer capable of kinetic measurements

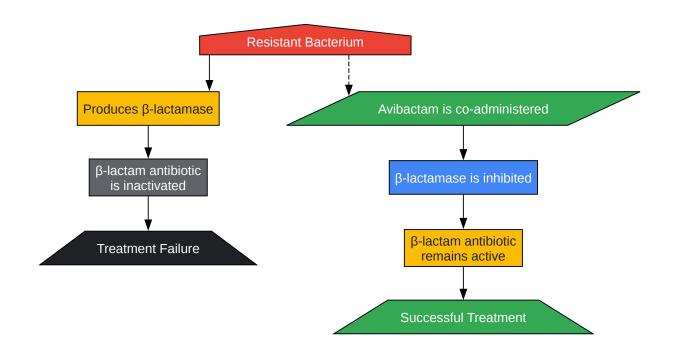
#### Procedure:

- Preparation of Reagents:
  - Prepare a stock solution of the purified β-lactamase in the assay buffer.
  - Prepare serial dilutions of avibactam in the assay buffer.
  - Prepare a stock solution of the chromogenic substrate (e.g., nitrocefin) in an appropriate solvent (e.g., DMSO).
- Assay:
  - In a microcuvette or 96-well plate, pre-incubate the β-lactamase enzyme with various concentrations of avibactam for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 30°C).
  - Initiate the reaction by adding the chromogenic substrate.
  - Monitor the hydrolysis of the substrate by measuring the change in absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin) over time.
- Data Analysis:
  - Calculate the initial velocity of the reaction for each concentration of avibactam.
  - Plot the enzyme activity (initial velocity) against the inhibitor concentration.



- Determine the IC<sub>50</sub> value, which is the concentration of avibactam that inhibits 50% of the enzyme's activity.
- Further kinetic parameters such as K<sub>i</sub> (inhibition constant) and k\_inact (inactivation rate constant) can be determined by more complex experimental designs and data analysis (e.g., Kitz-Wilson plots).

# Visualizing Resistance and Avibactam's Role



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**Diagram 3:** Overcoming Resistance with Avibactam.

# **Conclusion**

Avibactam sodium hydrate is a critical tool for investigating the mechanisms of  $\beta$ -lactamase-mediated resistance in Gram-negative bacteria. The protocols and data presented here provide



a framework for researchers to utilize avibactam in their studies to better understand, and ultimately combat, the growing threat of antibiotic resistance.

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# References

- 1. go.drugbank.com [go.drugbank.com]
- 2. The β-Lactams Strike Back: Ceftazidime-Avibactam PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of Avibactam with Class B Metallo-β-Lactamases PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular mechanisms underlying bacterial resistance to ceftazidime/avibactam PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms underlying bacterial resistance to ceftazidime/avibactam PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reclaiming the efficacy of β-lactam-β-lactamase inhibitor combinations: avibactam restores the susceptibility of CMY-2-producing Escherichia coli to ceftazidime PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Activity of Ceftazidime-Avibactam Combination in In Vitro Checkerboard Assays -PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. In-vitro susceptibility testing methods for the combination of ceftazidime-avibactam with aztreonam in metallobeta-lactamase producing organisms: Role of combination drugs in



antibiotic resistance era - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]
- 16. mjima.org [mjima.org]
- 17. go.drugbank.com [go.drugbank.com]
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